molecular formula C12H16FN B3374085 6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline CAS No. 1017117-98-4

6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B3374085
CAS No.: 1017117-98-4
M. Wt: 193.26 g/mol
InChI Key: YAJFIWYSZGCYGR-UHFFFAOYSA-N
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Description

6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline is a fluorinated tetrahydroquinoline derivative characterized by a fluorine substituent at the 6-position and an isopropyl group at the 3-position of the tetrahydroquinoline scaffold. Its discontinuation in commercial catalogs (e.g., CymitQuimica) suggests challenges in production or niche applicability .

Properties

IUPAC Name

6-fluoro-3-propan-2-yl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c1-8(2)10-5-9-6-11(13)3-4-12(9)14-7-10/h3-4,6,8,10,14H,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJFIWYSZGCYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC2=C(C=CC(=C2)F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline typically involves the fluorination of a suitable quinoline precursor. One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent . The reaction conditions usually involve the use of an organic solvent such as acetonitrile, and the reaction is carried out at room temperature to moderate temperatures.

Industrial Production Methods

Industrial production of fluorinated quinolines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives with different degrees of saturation.

Scientific Research Applications

Structural Information

The molecular formula of 6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline is C12H16FNC_{12}H_{16}FN. Its structure includes a tetrahydroquinoline core with a fluorine atom and an isopropyl group attached. The compound's SMILES notation is CC(C)C1CC2=C(C=CC(=C2)F)NC1, which provides insights into its chemical behavior and reactivity .

Synthesis and Derivatives

The synthesis of 6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions that include the formation of the tetrahydroquinoline framework followed by fluorination and alkylation processes. Understanding these synthetic pathways is crucial for developing analogs with enhanced biological activity or reduced toxicity.

Case Studies

While specific case studies focusing solely on 6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline are scarce in the literature, related compounds have been documented extensively:

  • Study on Anticancer Activity :
    • A derivative of tetrahydroquinoline was tested against various cancer cell lines and showed significant cytotoxicity with IC50 values in the low micromolar range.
    • The mechanism was identified as apoptosis induction via mitochondrial pathways.
  • Research on Antimicrobial Effects :
    • A series of tetrahydroquinoline derivatives were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria.
    • Results indicated that modifications to the fluorine position significantly affected antimicrobial potency.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline are influenced by its substituents. Below is a comparative analysis with structurally related tetrahydroquinoline derivatives:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Synthesis Method Key Properties/Activities References
6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline 6-F, 3-isopropyl Likely reductive amination Discontinued; potential psychotropic
6-Methoxy-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline 6-OCH₃, 3-isopropyl Nucleophilic substitution Tubulin polymerization inhibition (IC₅₀ ~50 nM)
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline 6-F, 2-CH₃ Hydrogenation of quinoline High structural similarity (0.96)
2-(4-Fluoro-phenyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid 6-Cl, 2-(4-F-C₆H₄), 1-COOH Multi-step functionalization Antimicrobial activity (Agar diffusion)
3-Methyl-1,2,3,4-tetrahydroquinoline 3-CH₃ Phytochemical extraction First reported in Mongolian plants

Key Insights

The 3-isopropyl group increases lipophilicity, which may enhance blood-brain barrier penetration relative to smaller alkyl groups (e.g., 3-methyl) .

Synthesis Efficiency: Borane-mediated reductions (e.g., for 1,2,3,4-tetrahydroquinoline-2-phosphonic acid) achieve higher yields (74%) compared to LiAlH₄ methods (56%) . However, functionalizing the 3-position with bulky groups like isopropyl may require specialized catalysts or conditions .

Biological Performance: Psychotropic Activity: Tetrahydroisoquinoline derivatives with 3-alkyl groups (e.g., isopropyl) exhibit stronger sedative effects than unsubstituted analogs, as seen in locomotor activity tests . Antimicrobial Activity: Chloro and carboxylic acid substituents (e.g., in 2-(4-Fluoro-phenyl)-6-chloro-...) enhance antimicrobial potency, likely due to increased electrophilicity .

Stability and Diversity Limitations :

  • Introducing electron-withdrawing groups (e.g., 4-oxo, 7-aza) can lead to low yields or instability, as observed in Povarov reaction products . The 6-fluoro and 3-isopropyl combination avoids these issues, suggesting better synthetic feasibility.

Biological Activity

6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline (C12H16FN) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological activity, and relevant research findings.

Structural Information

The molecular structure of 6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline can be represented as follows:

  • Molecular Formula : C12H16FN
  • SMILES Notation : CC(C)C1CC2=C(C=CC(=C2)F)NC1
  • InChI : InChI=1S/C12H16FN/c1-8(2)10-5-9-6-11(13)3-4-12(9)14-7-10/h3-4,6,8,10,14H,5,7H2,1-2H3

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+194.13396143.9
[M+Na]+216.11590156.0
[M+NH4]+211.16050152.7
[M+K]+232.08984148.8
[M-H]-192.11940145.0

Anticancer Properties

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that certain tetrahydroquinoline derivatives can inhibit tubulin polymerization and disrupt microtubule dynamics, which are critical for cell division and cancer progression .

One study reported that compounds similar to 6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline demonstrated IC50 values in the low micromolar range against various cancer cell lines:

CompoundIC50 (µM)Cancer Cell Line
Tetrahydroquinoline derivative0.246Lung cancer
Another derivative0.400Gastric carcinoma

These findings suggest a promising avenue for developing new anticancer agents based on the tetrahydroquinoline scaffold.

The mechanism by which these compounds exert their anticancer effects often involves binding to the colchicine site on β-tubulin. This binding inhibits microtubule polymerization and leads to cell cycle arrest in the G2/M phase of the cell cycle .

Neuroprotective Effects

Additionally, some studies have indicated that tetrahydroquinoline derivatives may exhibit neuroprotective effects. They have been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Study on Antiproliferative Activity

A notable study evaluated a series of tetrahydroquinoline derivatives for their antiproliferative activity against several human cancer cell lines. The results indicated that modifications at specific positions on the tetrahydroquinoline ring significantly influenced biological activity:

  • Substituents at C3 Position : Methyl and methoxy groups enhanced activity.
  • Fluorine Substitution : The presence of fluorine at the C6 position was linked to improved binding affinity.

In Vivo Studies

In vivo studies have also been conducted to assess the antitumor efficacy of these compounds in rodent models with tumor xenografts. The results demonstrated significant tumor reduction rates when treated with specific tetrahydroquinoline derivatives compared to controls .

Q & A

Q. Optimization Tips :

  • Temperature : 80–90°C for cross-coupling reactions to ensure catalytic activity .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency .
  • Catalyst Loading : 5% Pd(PPh₃)₄ for cross-coupling minimizes by-products .

How can structural confirmation and purity of the compound be validated?

Basic
Spectroscopic Techniques :

TechniqueKey DataReference
¹H/¹³C NMR δ ~7.0–8.3 ppm (aromatic protons),
δ ~115–162 ppm (quinoline carbons)
HRMS m/z 334.0817 (MH⁺ for C₂₁H₁₄FN₃Cl⁺)
IR Peaks at 1157–1565 cm⁻¹ (C-F, C=N)

Chromatography : Column purification (silica gel, ethyl acetate/hexane) resolves regioisomers .

What are the mechanistic implications of fluorine substitution on biological activity?

Advanced
The fluorine atom at position 6 enhances:

  • Electron-Withdrawing Effects : Stabilizes charge-transfer interactions with enzymes/receptors .
  • Lipophilicity : Improves blood-brain barrier penetration in CNS-targeted studies .

Q. Contradictions in Bioactivity :

  • Discrepancies in IC₅₀ values across studies may stem from assay conditions (e.g., pH, co-solvents) or impurities in fluorinated intermediates .
  • Resolution : Use orthogonal assays (e.g., SPR, enzymatic) and HPLC-purified batches .

How can regioselectivity challenges in fluorination be mitigated?

Advanced
Problem : Competing fluorination at positions 6 vs. 8 due to steric/electronic factors.
Solutions :

  • Directing Groups : Introduce temporary substituents (e.g., -NO₂) to guide fluorine placement .
  • Catalyst Design : Bulky ligands (e.g., BrettPhos) favor selective C-H activation at position 6 .

Q. Case Study :

  • Pd-catalyzed reactions with 2-fluoro-3-methyl-6-nitroaniline yield >90% regioselectivity for 6-fluoro products .

What strategies improve catalytic hydrogenation efficiency for tetrahydroquinoline intermediates?

Advanced
Key Parameters :

FactorOptimal ConditionImpact on Yield
Catalyst 10% Pd/C (wet)>95% conversion
Pressure 50 psi H₂Minimizes over-reduction
Solvent Ethanol/THF (4:1)Enhances solubility

Q. By-Product Mitigation :

  • Additives (e.g., NH₄OAc) suppress dehydrogenation to aromatic quinoline .

How do steric effects from the 3-(propan-2-yl) group influence reactivity?

Advanced
The isopropyl group:

  • Steric Hindrance : Reduces nucleophilic substitution at position 3 but enhances stability of radical intermediates in oxidation reactions .
  • Conformational Rigidity : Restricts rotation, favoring specific binding poses in enzyme inhibition assays .

Q. Experimental Validation :

  • X-ray crystallography of analogs (e.g., 3-methyl derivatives) shows restricted dihedral angles (45–60°) .

What are the stability and storage recommendations for this compound?

Q. Basic

  • Stability : Degrades under UV light or in the presence of oxidizing agents (e.g., KMnO₄) .
  • Storage : -20°C in amber vials under N₂ atmosphere; shelf life >12 months .

How can computational modeling aid in predicting biological targets?

Advanced
Methods :

  • Docking Studies : Use AutoDock Vina with PDB structures (e.g., cytochrome P450 3A4) to predict binding affinities .
  • QSAR Models : Correlate logP and polar surface area with antimicrobial activity (R² >0.85) .

Validation : Compare with in vitro kinase inhibition assays (e.g., EGFR, IC₅₀ ~2.3 µM) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline

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